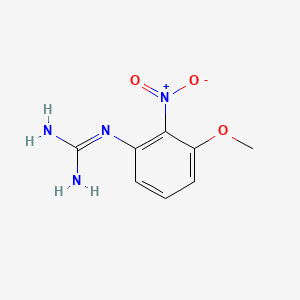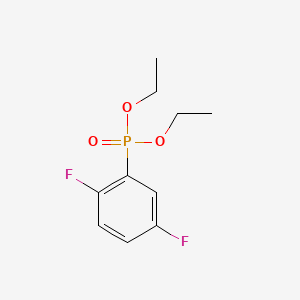
Diethyl (2,5-Difluorophenyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (2,5-Difluorophenyl)phosphonate is an organophosphorus compound that contains a phosphonate group attached to a 2,5-difluorophenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2,5-difluorophenyl)phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with 2,5-difluorobenzyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Diethyl phosphite and 2,5-difluorobenzyl chloride.
Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate.
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is used.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
Diethyl (2,5-difluorophenyl)phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The phosphonate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. Conditions may involve the use of bases and solvents like THF or DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various phosphonate esters, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Diethyl (2,5-difluorophenyl)phosphonate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a precursor in the development of pharmaceuticals.
Materials Science: It is explored for its use in the preparation of advanced materials, such as polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
作用機序
The mechanism of action of diethyl (2,5-difluorophenyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and proteins that recognize phosphate groups. This interaction can lead to the inhibition or modulation of enzyme activity, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Diethyl (2,6-difluorophenyl)phosphonate: Similar in structure but with fluorine atoms at different positions on the phenyl ring.
Diethyl (2,4-difluorophenyl)phosphonate: Another isomer with fluorine atoms at the 2 and 4 positions.
Diethyl (3,5-difluorophenyl)phosphonate: An isomer with fluorine atoms at the 3 and 5 positions.
Uniqueness
Diethyl (2,5-difluorophenyl)phosphonate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its isomers.
特性
分子式 |
C10H13F2O3P |
|---|---|
分子量 |
250.18 g/mol |
IUPAC名 |
2-diethoxyphosphoryl-1,4-difluorobenzene |
InChI |
InChI=1S/C10H13F2O3P/c1-3-14-16(13,15-4-2)10-7-8(11)5-6-9(10)12/h5-7H,3-4H2,1-2H3 |
InChIキー |
GGKNTXDCKHBIRI-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C1=C(C=CC(=C1)F)F)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



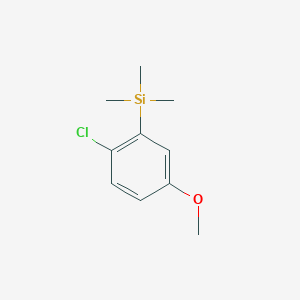
![5-Bromo-4-[2-(methoxymethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13695669.png)
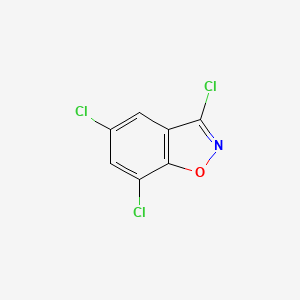
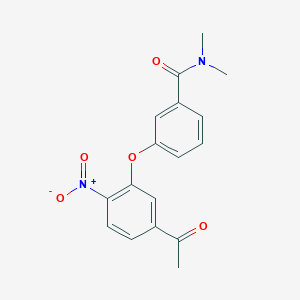
![O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride](/img/structure/B13695685.png)
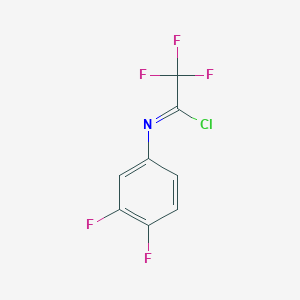
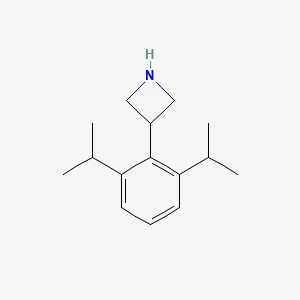

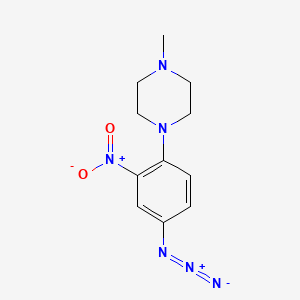
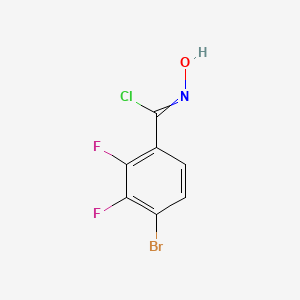
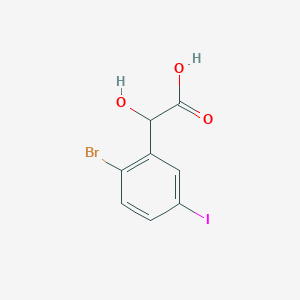
![Methyl 3-[(2-Aminophenyl)amino]benzoate](/img/structure/B13695749.png)
